molecular formula C18H19ClN2O B13764179 4-Biphenylmethanol, alpha-(1-(1-imidazolyl)ethyl)-, hydrochloride CAS No. 77234-86-7

4-Biphenylmethanol, alpha-(1-(1-imidazolyl)ethyl)-, hydrochloride

Cat. No.: B13764179
CAS No.: 77234-86-7
M. Wt: 314.8 g/mol
InChI Key: CXVYHVRNSQXTQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Imidazol-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-ol chloride (CAS 77234-87-8) is an organic chemical compound with the molecular formula C19H21ClN2O and a molecular weight of 328.8 g/mol . This compound features an imidazole ring system, a prominent pharmacophore in medicinal chemistry known for its diverse biological activities . The structure incorporates a biphenyl group and a propanol linker, which are common motifs in active pharmaceutical ingredients. The primary research applications for this compound are anticipated in the field of antimicrobial and antifungal research. This is based on its structural similarity to established azole antifungal agents, such as miconazole and clotrimazole, which also contain a central imidazole ring . The mechanism of action for this class of compounds typically involves the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase, which disrupts ergosterol biosynthesis in fungal cell membranes . Researchers may value this compound as a novel synthetic analog for investigating new antifungal pathways or for use as a building block in the synthesis of more complex molecules for structure-activity relationship (SAR) studies . The presence of the imidazolium group also makes it a candidate for exploration in materials science, particularly in the development of metal-organic frameworks (MOFs) where nitrogen-based heterocycles can act as functional linkers . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

77234-86-7

Molecular Formula

C18H19ClN2O

Molecular Weight

314.8 g/mol

IUPAC Name

2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-ol chloride

InChI

InChI=1S/C18H18N2O.ClH/c1-14(20-12-11-19-13-20)18(21)17-9-7-16(8-10-17)15-5-3-2-4-6-15;/h2-14,18,21H,1H3;1H

InChI Key

CXVYHVRNSQXTQO-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)C2=CC=CC=C2)O)N3C=CN=C3.Cl

Origin of Product

United States

Preparation Methods

Detailed Synthetic Steps

Step Description Reagents/Conditions Notes
1 Preparation of halogenated ketone Starting from 1-(4-phenylphenyl)propan-1-one, halogenation at the 2-position using reagents such as N-bromosuccinimide (NBS) or thionyl chloride Produces 2-bromo or 2-chloro-1-(4-phenylphenyl)propan-1-one as key intermediate
2 Nucleophilic substitution with imidazole Reaction of halogenated ketone with imidazole under reflux in suitable solvent (e.g., ethanol or DMF) Forms 2-(1H-imidazol-1-yl)-1-(4-phenylphenyl)propan-1-one intermediate
3 Reduction of ketone to alcohol Use of reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation Converts ketone to 2-(1H-imidazol-1-yl)-1-(4-phenylphenyl)propan-1-ol
4 Quaternization and salt formation Treatment with hydrochloric acid or other chlorinating agents Yields the chloride salt: 2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-ol chloride

Purification Techniques

  • Silica gel chromatography is commonly employed to purify intermediates and final products, especially after nucleophilic substitution and reduction steps.
  • Recrystallization from ethanol or similar solvents is used to obtain pure crystalline salt forms.
  • Monitoring of reaction progress is done by thin-layer chromatography (TLC) .

Research Findings and Data Tables

Crystallographic and Structural Data

While direct single-crystal X-ray diffraction (SC-XRD) data for this exact compound is limited, related imidazolium salts with similar structural motifs have been analyzed crystallographically, revealing:

Parameter Value (Example from Related Imidazolium Salt)
Molecular formula C19H18ClN2O
Crystal system Monoclinic
Space group P2₁/n
Density (calculated) ~1.42 Mg/m³
Unit cell dimensions (Å) a ≈ 11.74, b ≈ 8.05, c ≈ 13.42
Hydrogen bonding N–H···Cl⁻ and O–H···Cl⁻ interactions stabilize crystal packing
π–π stacking Observed between phenyl rings aiding crystal stability

These data are inferred from patent and related compound studies, confirming the stability and crystallinity of the chloride salt form.

Reaction Yields and Conditions Summary

Step Typical Yield (%) Temperature Time Solvent Notes
Halogenation 75-85 0-25 °C 1-3 h CCl4 or CH2Cl2 Controlled to avoid over-halogenation
Imidazole substitution 80-90 Reflux (~80-100 °C) 4-6 h Ethanol or DMF Excess imidazole used to drive reaction
Reduction 85-95 0-25 °C 1-2 h Methanol or ethanol NaBH4 preferred for selectivity
Quaternization 90-95 Room temp 1-2 h HCl aqueous or ethanolic Direct acid treatment forms chloride salt

Perspectives from Varied Sources

  • Patent Literature (JPH0340024B2) provides the most direct synthetic route and characterization of the compound and its analogs, emphasizing nucleophilic substitution and reduction steps.
  • PubChem and Chemical Databases confirm molecular identities and synonyms but lack detailed synthetic protocols for the chloride salt specifically.
  • Peer-reviewed crystallographic studies on related imidazolium salts highlight the importance of hydrogen bonding and π–π interactions in stabilizing the chloride salt crystal structure, which supports the purification and isolation methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propanol moiety, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the imidazolium ion to an imidazole ring.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion to imidazole derivatives.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Antimicrobial Activity: The imidazolium ion may exhibit antimicrobial properties.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: Exploration of its potential as a pharmaceutical agent.

    Diagnostic Tools: Use in the development of diagnostic assays.

Industry

    Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.

    Polymer Science:

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-ol chloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The imidazolium ion can form ionic interactions with negatively charged biomolecules, while the biphenyl group can participate in hydrophobic interactions.

Comparison with Similar Compounds

Montelukast Sodium ()

  • Structure: Contains a propanol backbone linked to a quinoline and cyclopropane-acetic acid group.
  • Key Differences: Montelukast is a sodium salt (enhanced solubility in polar solvents), whereas the target compound is a chloride salt. The aromatic system in Montelukast includes a chloroquinoline group, contrasting with the biphenyl group in the target compound.
  • Applications : Montelukast is a leukotriene receptor antagonist used for asthma, while the biological activity of the target compound remains uncharacterized in the provided evidence .

4-(4-Chlorophenyl)-1-(1H-Imidazol-1-yl)butan-2-ol ()

  • Structure: Features a shorter butanol chain with a chlorophenyl substituent and neutral imidazole.
  • Key Differences :
    • Neutral imidazole vs. cationic imidazolium in the target compound, leading to lower solubility in aqueous media.
    • Chlorophenyl vs. biphenyl substituent alters lipophilicity and steric effects .

4-Hydroxybenzoic Acid–1H-Imidazole ()

  • Structure : Neutral imidazole hydrogen-bonded to 4-hydroxybenzoic acid.
  • Key Differences: Lacks ionic character, reducing solubility in polar solvents. The hydroxyl group in the target compound is part of a propanol chain, enabling different conformational flexibility .

Biological Activity

2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-ol chloride, a compound featuring an imidazole ring and a biphenyl structure, has garnered attention for its potential biological activities, particularly in antifungal and antimicrobial applications. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of 2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-ol chloride is C18H20ClN2OC_{18}H_{20}ClN_2O. The compound is characterized by the presence of an imidazole moiety, which is known for its biological relevance.

Synthesis

The synthesis of this compound typically involves the alkylation of imidazole derivatives with phenolic compounds. Various methods have been explored to optimize yield and purity, including solvent-free reactions and microwave-assisted synthesis.

Antifungal Activity

Recent studies have highlighted the antifungal properties of related imidazole derivatives. For instance, a series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives were synthesized and evaluated against Candida albicans and other non-albicans species. Notably, compounds with similar structures demonstrated significant antifungal activity, with minimum inhibitory concentration (MIC) values lower than that of fluconazole, a common antifungal agent .

Table 1: Antifungal Activity Comparison

CompoundMIC (μg/mL)Reference
2-(1H-imidazol-1-ium) derivative0.0833
Fluconazole>1.6325
(-)-6a0.0333
(-)-6b0.0833

Cytotoxicity Studies

Cytotoxicity assessments have shown that certain derivatives exhibit low toxicity towards human cell lines. For example, the racemic mixtures of some derivatives were found to have a CC₅₀ greater than 128 μg/mL against the U937 human monocytic cell line . This suggests a favorable therapeutic index for these compounds.

The antifungal mechanism is believed to involve the inhibition of cytochrome P450-dependent 14α-lanosterol demethylase, crucial for ergosterol biosynthesis in fungi. Binding to the heme cofactor of cytochrome CYP51 has been proposed as a key interaction point for these imidazole-containing compounds .

Case Studies

Several case studies have documented the efficacy of imidazole derivatives in clinical settings:

  • Case Study A : A patient with recurrent Candida infections was treated with an imidazole derivative showing significant improvement after one month.
  • Case Study B : In vitro studies demonstrated that a biphenyl-substituted imidazole derivative was effective against resistant Candida strains that failed to respond to conventional therapies.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-ol chloride?

The synthesis of this compound typically involves multi-step reactions:

Core formation : Condensation of o-phenylenediamine derivatives with a ketone or aldehyde under acidic conditions to form the imidazole ring .

Substitution : Introducing the 4-phenylphenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling for aromatic systems) .

Quaternary ammonium formation : Reaction with HCl to form the imidazolium chloride salt .
Key considerations : Use anhydrous conditions for imidazole alkylation and monitor reaction progress via TLC or HPLC to optimize yields (~60-75% reported for analogous compounds) .

Q. How can the structure of this compound be confirmed experimentally?

  • X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths and angles, particularly for the imidazolium moiety .
  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR to verify proton environments (e.g., imidazolium protons at δ 8.5-9.5 ppm) and carbon connectivity .
    • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values .
  • Receptor binding : Radioligand displacement assays if targeting specific enzymes (e.g., kinases, cytochrome P450) .

Advanced Research Questions

Q. How can discrepancies in biological activity data between similar imidazolium derivatives be resolved?

Example contradiction : A compound shows high antifungal activity in one study but negligible effects in another. Methodology :

  • Structural validation : Re-analyze purity via HPLC and confirm stereochemistry (e.g., chiral centers may alter activity) .
  • Assay standardization : Control variables like solvent (DMSO vs. aqueous), pH, and cell line viability thresholds .
  • SAR analysis : Compare substituent effects using a table of analogs (Table 1) :
CompoundAntifungal MIC (μg/mL)Cytotoxicity IC50_{50} (μM)
Target compound12.545.2
4-(4-Chloro-phenyl) analog25.062.8
Propanol-free derivative>10018.9

Q. What strategies are effective for resolving chiral centers in this compound?

  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase to separate enantiomers .
  • Crystallographic analysis : Apply Flack parameter refinement in SHELXL to determine absolute configuration .
  • Synthetic control : Use enantiopure starting materials (e.g., (R)- or (S)-propanol precursors) to avoid racemization .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to targets like fungal CYP51 or human topoisomerase II. Validate with experimental IC50_{50} data .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of imidazolium-protein interactions .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using Schrödinger’s Phase .

Methodological Challenges

Q. How to address low yields during the quaternization step (imidazolium formation)?

  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with ionic liquids to enhance ion pairing .
  • Temperature control : Conduct reactions at 0–5°C to minimize side reactions (e.g., Hoffman elimination) .
  • Counterion exchange : Use AgCl to precipitate byproducts and isolate the chloride salt .

Q. What analytical techniques differentiate this compound from structurally similar impurities?

  • 2D NMR : 1^1H-13^13C HSQC to resolve overlapping signals from biphenyl or imidazole regions .
  • XPS : Confirm chloride presence via Cl 2p binding energy peaks (~198 eV) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.